molecular formula C15H11ClO4 B6379039 6-(2-Chloro-5-methoxycarbonylphenyl)-2-formylphenol CAS No. 1261898-32-1

6-(2-Chloro-5-methoxycarbonylphenyl)-2-formylphenol

Cat. No.: B6379039
CAS No.: 1261898-32-1
M. Wt: 290.70 g/mol
InChI Key: UEGOJUOUYWSIHS-UHFFFAOYSA-N
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Description

6-(2-Chloro-5-methoxycarbonylphenyl)-2-formylphenol is an organic compound characterized by the presence of a chloro, methoxycarbonyl, and formyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Chloro-5-methoxycarbonylphenyl)-2-formylphenol typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

6-(2-Chloro-5-methoxycarbonylphenyl)-2-formylphenol undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 6-(2-Chloro-5-methoxycarbonylphenyl)-2-carboxyphenol.

    Reduction: 6-(2-Chloro-5-methoxycarbonylphenyl)-2-hydroxyphenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

6-(2-Chloro-5-methoxycarbonylphenyl)-2-formylphenol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(2-Chloro-5-methoxycarbonylphenyl)-2-formylphenol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-methoxycarbonylphenylboronic acid: Shares the chloro and methoxycarbonyl groups but lacks the formyl group.

    2-Formylphenol: Contains the formyl and phenol groups but lacks the chloro and methoxycarbonyl groups.

Uniqueness

6-(2-Chloro-5-methoxycarbonylphenyl)-2-formylphenol is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This combination allows for diverse applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 4-chloro-3-(3-formyl-2-hydroxyphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO4/c1-20-15(19)9-5-6-13(16)12(7-9)11-4-2-3-10(8-17)14(11)18/h2-8,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEGOJUOUYWSIHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)C2=CC=CC(=C2O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00685356
Record name Methyl 6-chloro-3'-formyl-2'-hydroxy[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261898-32-1
Record name Methyl 6-chloro-3'-formyl-2'-hydroxy[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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